1-Vinylcyclooctanol
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Overview
Description
1-Vinylcyclooctanol is an organic compound with the molecular formula C10H18O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a cyclooctane ring with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinylcyclooctanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-ethenylcyclooctene. The process typically involves the following steps:
Hydroboration: 1-Ethenylcyclooctene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield 1-ethenylcyclooctan-1-ol.
Industrial Production Methods: Industrial production of 1-ethenylcyclooctan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Vinylcyclooctanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form 1-ethenylcyclooctane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: 1-Ethenylcyclooctanone or 1-ethenylcyclooctanal.
Reduction: 1-Ethenylcyclooctane.
Substitution: 1-Ethenylcyclooctyl halides or amines.
Scientific Research Applications
1-Vinylcyclooctanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-ethenylcyclooctan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The ethenyl group can participate in addition reactions, further modifying the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Vinylcyclooctanol can be compared with other similar compounds, such as:
1-Ethynylcyclooctanol: Similar structure but with an ethynyl group instead of an ethenyl group.
Cyclooctanol: Lacks the ethenyl substituent, making it less reactive in certain types of reactions.
1-Methylcyclooctanol: Contains a methyl group instead of an ethenyl group, affecting its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclooctane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
6244-48-0 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-ethenylcyclooctan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-10(11)8-6-4-3-5-7-9-10/h2,11H,1,3-9H2 |
InChI Key |
WRSXHGHFNWOBER-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCCCC1)O |
Origin of Product |
United States |
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